molecular formula C26H20N4O4 B2745561 methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate CAS No. 1021074-52-1

methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Cat. No.: B2745561
CAS No.: 1021074-52-1
M. Wt: 452.47
InChI Key: JHPZWEFEUQOJCN-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is an organic compound known for its intricate molecular structure combining an oxadiazole ring, indole ring, and benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate generally involves multi-step reactions. Typically, the process begins with the synthesis of the oxadiazole ring followed by indole ring construction and finally the benzoate group is introduced. Reaction conditions may include the use of various solvents like dichloromethane or ethanol, and reagents like acetic anhydride and benzoyl chloride. Reaction temperatures and times may vary depending on the desired yield and purity of the compound.

Industrial Production Methods: On an industrial scale, efficient production may involve automated continuous flow synthesis, which optimizes reaction conditions and minimizes waste. Solvent recycling and advanced purification techniques like crystallization or chromatography ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate undergoes various chemical reactions, such as:

  • Oxidation: Can be oxidized using agents like potassium permanganate.

  • Reduction: Reduction often involves hydride donors like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common due to the compound's aromatic nature.

Common Reagents and Conditions: Reagents like sodium hydride, hydrochloric acid, and sodium hydroxide are frequently employed. Conditions can range from mild room temperature to high heat, depending on the reaction type.

Major Products: Major reaction products include modified indole derivatives, benzoate esters, and various substituted oxadiazoles, depending on the reactants involved.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of novel organic compounds.

  • Studied for its photophysical properties due to the presence of the oxadiazole ring.

Biology:

  • Explored as a potential ligand in protein binding studies.

  • Evaluated for its bioactivity in cellular assays.

Medicine:

  • Investigated for its potential anti-cancer properties.

  • Examined for antimicrobial activity.

Industry:

  • Utilized in the creation of advanced materials with specific electronic or photonic properties.

  • Applied in the development of chemical sensors.

Mechanism of Action

The mechanism by which methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The compound's structure allows it to interact with biological pathways, potentially modulating signaling cascades or inhibiting specific enzymes.

Comparison with Similar Compounds

Compared to other compounds with oxadiazole or indole moieties, methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate stands out due to its combined structural elements. Similar compounds include:

  • Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

  • 1H-indole-3-carboxylic acid methyl ester

  • 4-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-3-yl)benzoic acid

These compounds share some chemical functionalities but differ in their overall structure and, consequently, their chemical and biological properties.

Hope you find this exploration enlightening! What's piqued your interest about this compound?

Properties

IUPAC Name

methyl 4-[[2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c1-33-26(32)18-11-13-19(14-12-18)27-23(31)16-30-15-21(20-9-5-6-10-22(20)30)25-29-28-24(34-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPZWEFEUQOJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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